1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene
Description
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene (CAS: 1365271-60-8, MFCD21609664) is a brominated aromatic compound featuring a cyclopentyloxy group at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position relative to the bromine atom. Its molecular formula is C₁₂H₁₂BrF₃O, with a molecular weight of 333.18 g/mol (estimated). The cyclopentyloxy substituent introduces steric bulk and moderate electron-donating effects, while the -CF₃ group is strongly electron-withdrawing, creating a polarized aromatic system. This compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom .
Properties
IUPAC Name |
1-bromo-2-cyclopentyloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O/c13-10-6-5-8(12(14,15)16)7-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFJKCWSNICSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparisons
Steric and Electronic Effects
- Cyclopentyloxy vs. Allyloxy groups offer π-bond reactivity for Diels-Alder or polymerization .
- Electron-Withdrawing Groups : Methylsulfonyl (-SO₂CH₃, ) and trifluoromethoxy (-OCF₃, ) substituents increase the aromatic ring’s electron deficiency compared to cyclopentyloxy, directing electrophilic attacks to specific positions and enhancing stability toward oxidation .
Physicochemical Properties
- Lipophilicity : Difluoromethoxy () and trifluoromethyl groups enhance lipophilicity (logP ~2.5–3.5), beneficial for blood-brain barrier penetration in drug design. Cyclopentyloxy’s bulk may reduce solubility in polar solvents .
- Thermal Stability : Methylsulfonyl derivatives () exhibit higher thermal stability (decomposition >200°C) compared to allyloxy or cyclopentyloxy analogs, which may degrade at lower temperatures due to alkoxy group lability .
Research Findings and Data
NMR Spectral Signatures
- Cyclopentyloxy Derivative : ¹H NMR signals for cyclopentyl protons appear as complex multiplets (δ 1.4–2.0 ppm), while the -CF₃ group deshields adjacent aromatic protons (δ 7.2–7.8 ppm) .
- Allyloxy Analog : Distinct allylic protons (δ 5.1–5.9 ppm) and coupling constants (J = 10–17 Hz) confirm the allyl group’s presence .
Biological Activity
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene, with the CAS number 1365271-60-8, is a compound of interest in pharmaceutical and biological research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it exhibits distinct physicochemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.12 g/mol |
| CAS Number | 1365271-60-8 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways relevant to various physiological processes.
Biological Activity Findings
Research has indicated several areas where this compound exhibits notable biological activities:
Antimicrobial Activity
In studies assessing antimicrobial properties, this compound demonstrated significant inhibitory effects against certain bacterial strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at specific concentrations.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory potential revealed that the compound could reduce pro-inflammatory cytokine production in vitro. This suggests a possible therapeutic role in managing inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial activity against common pathogens.
- Methodology: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound exhibited a significant zone of inhibition against S. aureus, indicating strong antimicrobial properties.
-
Study on Anti-inflammatory Activity:
- Objective: To investigate potential anti-inflammatory effects on human cell lines.
- Methodology: Cytokine levels were measured after treatment with varying concentrations of the compound.
- Results: A dose-dependent reduction in TNF-alpha levels was observed, suggesting potential for therapeutic applications in inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
